
(1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(5ah)-one, 6,11-dihydro-2-chloro-7-nitro-6-(phenylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(5ah)-one, 6,11-dihydro-2-chloro-7-nitro-6-(phenylmethyl)- is a complex organic compound that belongs to the class of benzodiazepines This compound is characterized by its unique structure, which includes a benzopyrano ring fused with a benzodiazepine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(5ah)-one, 6,11-dihydro-2-chloro-7-nitro-6-(phenylmethyl)- typically involves multi-step organic reactions. The process begins with the preparation of the benzopyrano ring, followed by the introduction of the benzodiazepine core. The chloro, nitro, and phenylmethyl groups are then added through various substitution reactions. Common reagents used in these reactions include chlorinating agents, nitrating agents, and benzyl halides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. Large-scale reactors and continuous flow systems are employed to handle the increased volume of reactants. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality. Purification techniques such as crystallization, distillation, and chromatography are used to isolate the final product.
化学反应分析
Types of Reactions
(1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(5ah)-one, 6,11-dihydro-2-chloro-7-nitro-6-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove nitro groups or to convert them into amino groups.
Substitution: Halogenation, nitration, and other substitution reactions are commonly performed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like sulfuric acid, nitric acid, and halogenating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amino-substituted compounds.
科学研究应用
Chemistry
In chemistry, (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(5ah)-one, 6,11-dihydro-2-chloro-7-nitro-6-(phenylmethyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound is studied for its potential interactions with various biomolecules. Its ability to bind to specific receptors makes it a candidate for drug development and biochemical research.
Medicine
In medicine, (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(5ah)-one, 6,11-dihydro-2-chloro-7-nitro-6-(phenylmethyl)- is investigated for its potential therapeutic effects. Its structure suggests it may have applications in treating neurological disorders, anxiety, and other medical conditions.
Industry
Industrially, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals. Its unique properties make it suitable for various applications, including pharmaceuticals and specialty chemicals.
作用机制
The mechanism of action of (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(5ah)-one, 6,11-dihydro-2-chloro-7-nitro-6-(phenylmethyl)- involves its interaction with specific molecular targets. The compound binds to receptors in the central nervous system, modulating the activity of neurotransmitters. This interaction leads to changes in neuronal signaling pathways, resulting in its therapeutic effects. The exact molecular pathways involved are still under investigation, but it is believed to influence GABAergic and serotonergic systems.
相似化合物的比较
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Nitrazepam: Known for its hypnotic effects, used in the treatment of insomnia.
Clonazepam: Used for its anticonvulsant properties in the treatment of epilepsy.
Uniqueness
What sets (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(5ah)-one, 6,11-dihydro-2-chloro-7-nitro-6-(phenylmethyl)- apart is its unique combination of functional groups, which may confer distinct pharmacological properties. Its potential for selective receptor binding and specific therapeutic effects makes it a compound of interest for further research and development.
属性
CAS 编号 |
119707-43-6 |
|---|---|
分子式 |
C23H16ClN3O4 |
分子量 |
433.8 g/mol |
IUPAC 名称 |
6-benzyl-2-chloro-7-nitro-5a,11-dihydrochromeno[2,3-b][1,5]benzodiazepin-13-one |
InChI |
InChI=1S/C23H16ClN3O4/c24-15-9-10-20-16(11-15)22(28)17-12-25-18-7-4-8-19(27(29)30)21(18)26(23(17)31-20)13-14-5-2-1-3-6-14/h1-12,23,25H,13H2 |
InChI 键 |
XREBNVXMDITXKU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN2C3C(=CNC4=C2C(=CC=C4)[N+](=O)[O-])C(=O)C5=C(O3)C=CC(=C5)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


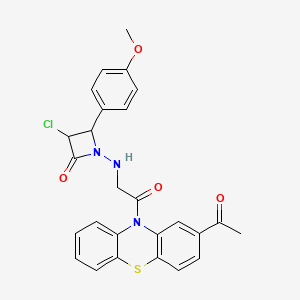
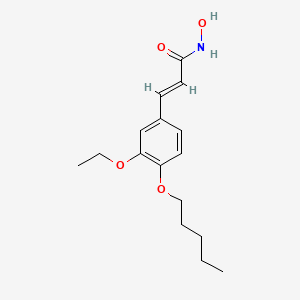
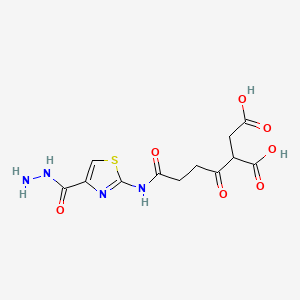

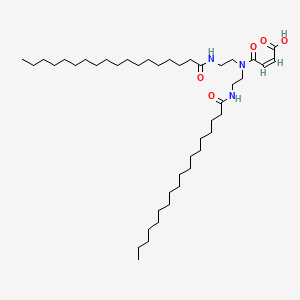
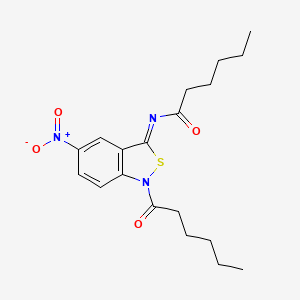



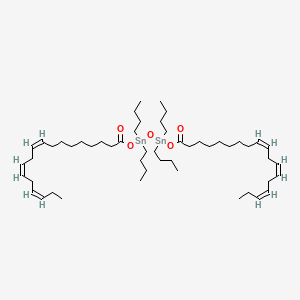

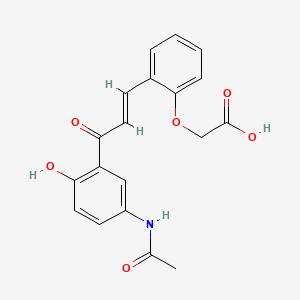
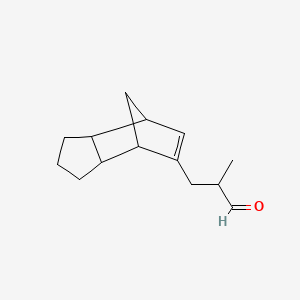
![2-[1-(4-Methoxyphenyl)-5-pyrrol-1-ylpyrazol-4-yl]acetic acid;morpholine](/img/structure/B12695114.png)
